L-(-)-Mannose-13C-1

Description

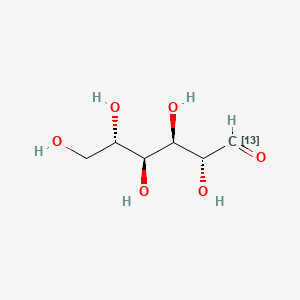

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-AIJRKYHDSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to L-(-)-Mannose-13C-1: Suppliers, Cost, and Applications for Researchers

For researchers, scientists, and drug development professionals, L-(-)-Mannose-13C-1 is a valuable tool for stable isotope tracing studies. This technical guide provides an overview of commercially available sources, cost considerations, and a representative protocol for its application in metabolic research.

Introduction to this compound

This compound is a stable isotope-labeled form of the rare sugar L-Mannose, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling allows for the precise tracking of L-Mannose metabolism and its incorporation into various biomolecules without the safety concerns and disposal issues associated with radioactive isotopes. Its primary application lies in metabolic research, particularly in studies involving glycoprotein synthesis, metabolic flux analysis, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Suppliers and Cost Analysis

The availability of this compound is limited to specialized chemical suppliers. While direct price lists are often not publicly available, the following table summarizes the key suppliers and provides guidance on how to obtain cost information. Pricing is typically provided upon quotation request and can vary based on quantity, purity, and isotopic enrichment.

| Supplier | Product Name | Catalog/Product Number | Purity/Isotopic Enrichment | Contact for Pricing |

| MedChemExpress | This compound | HY-113435S | >98% | Request a quote on their website. |

| Cambridge Isotope Laboratories, Inc. | L-Mannose (1-¹³C, 99%) | CLM-1218 | 99 atom % ¹³C, 98% Chemical Purity | Request a quote on their website.[2] |

| Omicron Biochemicals, Inc. | L-[1-¹³C]mannose | MAN-006 | High Purity | Contact via email for pricing. |

| Santa Cruz Biotechnology, Inc. | L-Mannose-1-¹³C | sc-220408 | Not specified | Request a quote on their website. |

| Clinisciences | L-Mannose-1-¹³C | 164689 | Highly Purified | Request a quote on their website. |

Experimental Protocol: A Representative Guide for Metabolic Labeling

I. Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells in a multi-well format (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare a custom culture medium that is deficient in the unlabeled form of the sugar to be traced (in this case, L-Mannose). For many experiments, a glucose-free and pyruvate-free medium supplemented with dialyzed fetal bovine serum is a suitable base.

-

Pre-incubation (Optional but Recommended): To deplete intracellular pools of the unlabeled sugar, incubate the cells in the sugar-free medium for a defined period (e.g., 1-2 hours) before adding the labeled substrate.

-

Labeling: Replace the medium with the custom medium supplemented with a known concentration of this compound. The concentration and labeling time will need to be optimized based on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.

II. Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 50:30:20 v/v/v), and place the plate on dry ice.

-

Cell Lysis and Collection: Scrape the frozen cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein and Lipid Removal: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris, proteins, and lipids.

-

Sample Preparation for Analysis: Collect the supernatant containing the polar metabolites. The sample can then be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.

III. Analysis by Mass Spectrometry

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent appropriate for the chosen analytical platform (e.g., water or a mobile phase-like solvent for LC-MS).

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). For GC-MS analysis, a derivatization step is typically required to make the sugars volatile.

-

Data Acquisition: Acquire data in full scan mode to detect all ions and their isotopic patterns. The mass spectrometer will detect a mass shift corresponding to the incorporation of the ¹³C isotope.

-

Data Analysis: Process the raw data using specialized software to identify and quantify the ¹³C-labeled metabolites. The fractional enrichment of ¹³C in each metabolite can then be calculated to determine the contribution of this compound to that metabolite pool.

Visualizing Workflows and Pathways

To aid in the conceptualization of stable isotope tracing experiments, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the metabolic fate of mannose.

Caption: A general workflow for a stable isotope tracing experiment.

Caption: The metabolic fate of L-Mannose leading to glycosylation or glycolysis.

References

The Pivotal Role of Mannose: A Technical Guide to Stable Isotope Labeling in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, core methodologies, and applications of stable isotope labeling with mannose. Mannose, a C-2 epimer of glucose, is a critical monosaccharide in glycosylation, a post-translational modification essential for protein folding, stability, and function. Stable isotope tracing provides a powerful lens to dynamically and quantitatively investigate mannose metabolism and its intricate connections to cellular signaling and disease.

A Historical Perspective: From Radioactive Tracers to Stable Isotopes

The journey to understanding mannose metabolism began with the use of radioactive isotopes. For nearly four decades, [2-³H]-mannose was the primary tool for tracing mannose incorporation into glycans.[1] This method offered high specificity, as the catabolism of [2-³H]-mannose to fructose-6-phosphate releases ³HOH, which is diluted in the vast cellular water pool, preventing the label from significantly entering other metabolic pathways.[1]

However, the inherent risks and limitations of radioactive materials spurred the development of techniques using non-radioactive, stable isotopes. The advent of sensitive analytical methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has enabled the widespread adoption of stable isotopes like carbon-13 (¹³C) and deuterium (²H) for tracing mannose metabolism. These methods offer a safer and more detailed view of metabolic fluxes, allowing researchers to track the fate of individual atoms within molecules.

Core Metabolic Pathways of Mannose

Once inside the cell, mannose is rapidly phosphorylated by hexokinase to mannose-6-phosphate (Man-6-P), a key metabolic branch point. From here, Man-6-P has two primary fates:

-

Glycolytic Pathway: Man-6-P is isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), subsequently entering glycolysis to generate energy.

-

Glycosylation Pathway: Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Man-1-P is then activated to GDP-mannose, the donor substrate for N-linked glycosylation.

Stable isotope labeling allows for the precise quantification of flux through these competing pathways.

Quantitative Insights into Mannose Metabolism

Stable isotope labeling studies have provided crucial quantitative data on mannose uptake, its contribution to glycoprotein synthesis, and the turnover rates of mannose in N-glycans.

| Parameter | Cell Line/System | Value | Isotopic Tracer(s) | Analytical Method | Citation |

| Mannose Uptake Rate | Human Fibroblasts | 9.4–22 nmol/mg protein/h | [4-¹³C]mannose | GC-MS | [2] |

| Glucose Uptake Rate | Human Fibroblasts | 1500–2200 nmol/mg protein/h | [1,2-¹³C]glucose | GC-MS | [2] |

| Contribution of Exogenous Mannose to N-Glycans | Normal Human Fibroblasts | 25–30% | [4-¹³C]mannose | GC-MS | [2] |

| Contribution of Exogenous Mannose to N-Glycans | MPI-deficient CDG Fibroblasts | 80% | [4-¹³C]mannose | GC-MS | |

| Contribution of Exogenous Mannose to N-Glycans | Human Hepatoma Cells | ~75% | [2-³H]mannose | HPAE-PAD | |

| Turnover of LLO (Lipid-Linked Oligosaccharides) | Hepatoma Cells | t₁/₂ = 15 min | [2-³H]mannose | Not specified |

Detailed Experimental Protocols

Stable Isotope Labeling of Mannose in Cell Culture

This protocol describes the metabolic labeling of mammalian cells with a stable isotope-labeled mannose precursor for subsequent mass spectrometric analysis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free and mannose-free cell culture medium

-

Sterile stable isotope-labeled D-mannose (e.g., [U-¹³C₆]-D-mannose)

-

Sterile D-glucose solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Medium Preparation: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dFBS, the desired concentration of D-glucose (e.g., 5 mM), and the stable isotope-labeled D-mannose (e.g., 50 µM [U-¹³C₆]-D-mannose).

-

Labeling: Aspirate the growth medium, wash the cells twice with PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.

-

Cell Harvest: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and harvest the cells.

GC-MS Analysis of Labeled Glycoproteins

This protocol outlines the general steps for analyzing the incorporation of stable isotope-labeled mannose into glycoproteins using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

-

Glycoprotein Extraction and Hydrolysis: Extract total protein from labeled cells and hydrolyze the glycoproteins to release the monosaccharides.

-

Derivatization: Convert the monosaccharides to volatile derivatives (e.g., aldononitrile acetate derivatives) suitable for GC analysis.

-

GC-MS Analysis: Separate the derivatized monosaccharides by gas chromatography and detect the mass-to-charge ratio of the fragments using mass spectrometry. The mass shift in the fragments containing mannose will indicate the incorporation of the stable isotope.

-

Data Analysis: Analyze the mass spectra to determine the isotopic enrichment and calculate the relative contribution of labeled mannose to the total mannose pool in the glycoproteins.

Mannose and Cellular Signaling

Stable isotope labeling with mannose is a valuable tool for dissecting the role of glycosylation in cellular signaling. Altered glycosylation can impact protein function and has been implicated in various diseases.

Mannose and the PI3K/Akt/mTOR Pathway

Recent studies have shown that D-mannose can regulate lipid metabolism in hepatocytes by modulating the PI3K/Akt/mTOR signaling pathway. In the context of alcoholic liver disease, mannose supplementation has been shown to suppress the ethanol-induced activation of this pathway, leading to an amelioration of hepatic steatosis.

Mannose and Immune Regulation

Mannose plays a significant role in modulating immune responses. Oral administration of D-mannose has been shown to suppress immunopathology in models of autoimmune diabetes and airway inflammation. This effect is mediated, in part, by the induction of regulatory T cells (Tregs). Mannose promotes the activation of latent TGF-β, a key cytokine in Treg differentiation, through the upregulation of integrin αvβ8 and reactive oxygen species (ROS) generated by increased fatty acid oxidation.

Conclusion

Stable isotope labeling with mannose has evolved into an indispensable technique for researchers in basic science and drug development. It provides a safe, dynamic, and quantitative approach to unravel the complexities of mannose metabolism and its profound impact on glycosylation and cellular signaling. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this powerful methodology, paving the way for new discoveries in health and disease.

References

An In-depth Technical Guide on the Safety and Handling of L-(-)-Mannose-13C-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental use of L-(-)-Mannose-13C-1, a stable isotope-labeled sugar essential for metabolic research.

Introduction

This compound is the 13C-labeled form of L-(-)-Mannose and serves as a critical tool in metabolic flux analysis (MFA).[1] Its use as a tracer allows researchers to quantitatively track the metabolic fate of mannose through various biochemical pathways.[1][2] Stable isotopes, such as 13C, have been widely incorporated into drug molecules to elucidate pharmacokinetic and metabolic profiles during drug development.[1][3] This guide consolidates safety protocols, handling procedures, and experimental considerations to ensure the safe and effective use of this compound in a laboratory setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of L-(-)-Mannose and its non-labeled counterpart is presented below. The isotopic labeling with 13C results in a slightly higher molecular weight but does not significantly alter the other chemical properties.

| Property | Data | Reference |

| Molecular Formula | C5¹³CH12O6 | |

| Molecular Weight | 181.15 g/mol | |

| Appearance | White to off-white powder/solid | |

| Odor | Odorless | |

| Melting Point | 129-131 °C | |

| Solubility | Soluble in water (100 mg/mL) | |

| Storage Temperature | Room temperature or 2-8°C, in an inert atmosphere |

Hazard Identification and Toxicology

Based on the safety data sheets for L-Mannose and D-Mannose, the 13C-labeled version is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

| Hazard Type | Description | Reference |

| Acute Toxicity (Oral) | LD50 > 5000 mg/kg (rat) | |

| Acute Toxicity (Dermal) | LD50 > 5000 mg/kg (rat) | |

| Skin Corrosion/Irritation | Not classified as corrosive or irritant to skin. | |

| Eye Damage/Irritation | Not classified as a serious eye irritant. | |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. | |

| Environmental Hazards | Not known to be hazardous to the aquatic environment and is readily biodegradable. |

First Aid Measures

In the event of exposure, follow these first-aid guidelines.

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | |

| Inhalation | Move to fresh air. If symptoms occur, get medical attention. If not breathing, give artificial respiration. | |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. |

Handling, Storage, and Spill Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Use protective gloves.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Not required under normal use conditions. If dust is generated, use an approved respirator.

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored at room temperature, away from light and moisture. For long-term storage, a temperature of 2-8°C in an inert atmosphere is recommended.

Spill and Disposal Procedures

In case of a spill, avoid dust formation. Sweep up the material and shovel it into a suitable container for disposal. Ensure the affected area is cleaned thoroughly. For disposal, follow local and national regulations.

Experimental Protocols and Workflows

This compound is primarily used as a tracer in metabolic flux analysis to study pathways like glycolysis and glycosylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell culture-based metabolic labeling experiment using this compound.

Caption: A typical experimental workflow for using this compound in metabolic studies.

Metabolic Pathway of Mannose

Mannose enters the central carbon metabolism primarily through its conversion to fructose-6-phosphate. The diagram below outlines the key steps in this pathway. Mannose is first transported into the cell and then phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). This intermediate can then be isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), entering the glycolytic pathway. Alternatively, it can be converted to GDP-mannose, a precursor for glycosylation reactions.

Caption: Simplified metabolic pathway of L-Mannose entering glycolysis and glycosylation.

References

L-(-)-Mannose-13C-1: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability of L-(-)-Mannose-13C-1, a stable isotope-labeled monosaccharide crucial for metabolic research and as an internal standard in quantitative analyses. Given that the single ¹³C isotopic label at the C-1 position does not significantly alter the physicochemical properties, this document leverages data from its unlabeled counterpart, L-(-)-Mannose, to provide a comprehensive overview.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅¹³CH₁₂O₆ | MedChemExpress[1] |

| Molecular Weight | ~181.15 g/mol | MedChemExpress, InvivoChem[1][2] |

| Appearance | White to off-white powder/crystalline solid | ChemicalBook, InvivoChem[2][3] |

| Melting Point | 129-131 °C | Sigma-Aldrich |

Section 1: Solubility Profile

This compound, like its unlabeled form, is a polar molecule, exhibiting high solubility in aqueous solutions and limited solubility in non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of L-Mannose in various solvents. This data serves as a reliable proxy for this compound.

| Solvent | Concentration | Temperature | Notes | Source |

| Water | 100 mg/mL | 20 °C | Clear, colorless to very faintly yellow solution. | Sigma-Aldrich |

| Water | 2480 g/L (D-Mannose) | 17 °C | Highly soluble. | Fisher Scientific |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | For D-Mannose. | Cayman Chemical |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | For D-Mannose. | Cayman Chemical |

| Dimethylformamide (DMF) | ~10 mg/mL | Not Specified | For D-Mannose. | Cayman Chemical |

| 80% Ethanol | Soluble | Not Specified | Used for extraction of monosaccharides. | |

| 95% Ethanol | Insoluble | Not Specified | Monosaccharides generally do not dissolve in high-concentration alcohol. |

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for quantitatively determining the solubility of this compound in an aqueous buffer.

References

L-(-)-Mannose-13C-1: A Technical Guide to Unlocking Novel Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Mannose, a C-2 epimer of L-glucose, has emerged as a molecule of significant interest in the fields of glycobiology, immunology, and oncology. The stable isotope-labeled analogue, L-(-)-Mannose-13C-1, provides a powerful tool for researchers to trace and quantify the metabolic fate of L-mannose in various biological systems. This technical guide explores the potential research areas that can be investigated using this compound, providing an in-depth overview of its applications, experimental methodologies, and data interpretation. By leveraging the unique properties of this isotopic tracer, scientists can gain unprecedented insights into cellular metabolism, disease pathogenesis, and novel therapeutic strategies.

This compound is primarily utilized as a tracer in metabolic flux analysis (MFA) and as an internal standard for precise quantification using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its application allows for the elucidation of metabolic pathways, the study of glycoprotein synthesis, and the investigation of the intricate roles of L-mannose in health and disease.

Core Research Areas

The unique characteristics of this compound open up several promising avenues of research:

-

Metabolic Flux Analysis (MFA) in Health and Disease: Elucidating the metabolic fate of L-mannose is crucial to understanding its biological functions. This compound can be used to trace the entry and conversion of L-mannose into various metabolic pathways, including glycolysis and the pentose phosphate pathway. This is particularly relevant in studying metabolic reprogramming in cancer cells and immune cells.

-

Glycobiology and Glycoprotein Synthesis: Mannose is a fundamental component of glycoproteins, which play critical roles in cell signaling, adhesion, and immune recognition. By tracing the incorporation of the 13C label from this compound into the glycan structures of specific glycoproteins, researchers can investigate the dynamics of glycosylation and its alterations in disease states.[2][3]

-

Drug Development and Discovery: Understanding how L-mannose metabolism is altered in diseases like cancer can unveil novel therapeutic targets. This compound can be employed to screen for drugs that modulate L-mannose metabolic pathways and to assess their efficacy at a metabolic level.

-

Immunology and Immune Cell Function: Emerging evidence suggests that mannose metabolism influences immune cell function and differentiation. This compound can be used to study how immune cells, such as T-cells and macrophages, utilize L-mannose and how this impacts their activation and effector functions.[4][5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from metabolic tracing studies using this compound. This data illustrates the potential insights that can be gained in different research contexts.

| Parameter | Control Cells | Cancer Cell Line A | Immune Cells (Activated) |

| L-Mannose-13C-1 Uptake Rate (nmol/10^6 cells/hr) | 5.2 ± 0.8 | 15.7 ± 2.1 | 9.8 ± 1.5 |

| % 13C Incorporation into Glycolytic Intermediates | 12.5 ± 2.3 | 28.9 ± 4.5 | 18.4 ± 3.1 |

| % 13C Incorporation into Glycoproteins | 35.1 ± 5.2 | 15.3 ± 3.8 | 45.6 ± 6.7 |

| Relative Flux through Pentose Phosphate Pathway | 1.0 | 2.5 | 1.8 |

Key Experimental Protocols

Metabolic Flux Analysis using this compound and GC-MS

This protocol outlines the general steps for tracing the metabolic fate of this compound in cultured cells.

a. Cell Culture and Labeling:

-

Culture cells of interest (e.g., cancer cell lines, primary immune cells) to the desired confluence in standard culture medium.

-

Replace the standard medium with a labeling medium containing a defined concentration of this compound (e.g., 50 µM) and a physiological concentration of glucose.

-

Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled mannose.

b. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell suspension.

-

Centrifuge the suspension to pellet cellular debris and collect the supernatant containing the metabolites.

c. Sample Derivatization and GC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

-

Analyze the derivatized samples using a GC-MS system to separate and identify the metabolites and their 13C-isotopologues.

d. Data Analysis:

-

Determine the mass isotopomer distributions (MIDs) of key metabolites by analyzing the mass spectra.

-

Use metabolic modeling software to calculate the relative or absolute fluxes through the relevant metabolic pathways.

Quantification of L-Mannose using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound for accurate quantification of L-mannose in biological samples.

a. Sample Preparation:

-

To a known volume of the biological sample (e.g., cell lysate, plasma), add a precise amount of this compound as an internal standard.

-

Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Dry the supernatant and reconstitute it in a solvent compatible with the LC-MS system.

b. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate L-mannose from other sample components using an appropriate liquid chromatography column and mobile phase gradient.

-

Detect and quantify the native L-mannose and the this compound internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

c. Data Analysis:

-

Calculate the peak area ratio of the analyte (L-mannose) to the internal standard (this compound).

-

Determine the concentration of L-mannose in the original sample by comparing the peak area ratio to a standard curve prepared with known concentrations of L-mannose.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic fate of this compound.

The TGF-β signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis, which can be influenced by the glycosylation status of its receptors.

Caption: TGF-β signaling pathway.

Experimental Workflow

Caption: General experimental workflow.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of L-mannose metabolism and its role in cellular function and disease. By enabling precise tracing and quantification, this stable isotope-labeled compound facilitates in-depth investigations into metabolic fluxes, glycoprotein synthesis, and the identification of novel therapeutic targets. The experimental approaches outlined in this guide provide a solid foundation for designing and executing robust studies that can significantly advance our understanding of glycobiology and its implications for human health. The continued application of this compound in diverse research areas holds the promise of new discoveries and the development of innovative diagnostic and therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ex Vivo 13C-Metabolic Flux Analysis of Porcine Circulating Immune Cells Reveals Cell Type-Specific Metabolic Patterns and Sex Differences in the Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ex Vivo 13C-Metabolic Flux Analysis of Porcine Circulating Immune Cells Reveals Cell Type-Specific Metabolic Patterns and Sex Differences in the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-(-)-Mannose-13C-1 in Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-(-)-Mannose-13C-1, provides a powerful method to track the fate of metabolites through complex biochemical networks. L-Mannose, an epimer of glucose, plays a significant role in glycosylation and can also be channeled into central carbon metabolism. By introducing this compound and analyzing its incorporation into downstream metabolites, researchers can gain quantitative insights into cellular physiology, identify metabolic bottlenecks, and understand the mechanism of action of drug candidates. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in MFA studies.

Core Applications

-

Elucidating Disease Mechanisms: Tracing the metabolic flux of L-Mannose in various disease models can reveal metabolic reprogramming associated with pathologies such as cancer and congenital disorders of glycosylation.

-

Drug Discovery and Target Validation: Observing how a drug candidate alters L-Mannose metabolism and its downstream pathways can help in understanding its mechanism of action and in validating its molecular target.[1]

-

Bioprocess Optimization: In the production of therapeutic glycoproteins, such as monoclonal antibodies, controlling glycosylation is crucial for efficacy and safety. L-Mannose tracers can be employed to optimize cell culture conditions to achieve desired glycan profiles.[1]

Data Presentation

The following table summarizes representative quantitative data on the metabolic fate of mannose in mammalian cells, illustrating the typical distribution of metabolic flux. In mammalian cells, a significant portion of mannose is directed towards catabolism, while a smaller fraction is utilized for glycosylation.[2]

| Metabolic Pathway | Flux (% of Mannose Uptake) | Key Enzyme |

| Catabolism via Glycolysis | 95 - 98% | Phosphomannose Isomerase (MPI) |

| N-Glycosylation | ~ 2% | Phosphomannomutase (PMM2) |

| Contribution to N-glycans (from exogenous mannose) | Up to 50% (in some cell lines) | - |

Signaling Pathways and Experimental Workflows

L-Mannose Metabolic Pathway

L-Mannose enters the cell and is phosphorylated to L-Mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to GDP-L-Mannose for use in glycosylation pathways.

Caption: Metabolic fate of this compound within the cell.

Experimental Workflow for 13C-MFA

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from cell culture to data analysis.[3][4]

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a 13C-MFA experiment using this compound.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cells with this compound to achieve isotopic steady state.

Materials:

-

Cell line of interest

-

Complete growth medium

-

Isotopic labeling medium (glucose-free and mannose-free basal medium supplemented with dialyzed fetal bovine serum, this compound, and other necessary nutrients)

-

This compound (sterile solution)

-

Sterile PBS

-

6-well plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase during the labeling experiment. Allow cells to attach and grow for 24 hours.

-

Medium Adaptation: To adapt the cells to the labeling medium, replace the complete growth medium with a 50:50 mixture of complete growth medium and the unlabeled version of the isotopic labeling medium. Incubate for 24 hours.

-

Initiate Labeling: Aspirate the adaptation medium and wash the cells once with sterile PBS.

-

Add the pre-warmed isotopic labeling medium containing the desired concentration of this compound to each well.

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time can vary depending on the cell type and the metabolites of interest and may need to be determined empirically through a time-course experiment.

Protocol 2: Metabolic Quenching and Metabolite Extraction

Objective: To rapidly halt all metabolic activity and extract intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Pre-chilled (-80°C) 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity.

-

Extraction: Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet the cell debris and proteins.

-

Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

Objective: To measure the mass isotopomer distributions of metabolites and calculate metabolic fluxes.

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.

-

Mass Spectrometry: Analyze the samples using either Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions (MIDs) of L-Mannose and its downstream metabolites.

-

Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes.

-

Flux Estimation: Utilize computational software (e.g., INCA, Metran) to estimate the metabolic fluxes. This involves providing the software with the corrected MIDs, a stoichiometric model of the relevant metabolic pathways, and any measured extracellular fluxes (e.g., uptake and secretion rates).

-

Biological Interpretation: Analyze the calculated flux map to understand the metabolic phenotype of the cells under the experimental conditions. Compare the flux distributions between different experimental groups to identify significant metabolic changes.

References

Probing Mannose Metabolism and Interactions: Application Notes and Protocols for 13C Labeled Mannose NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy with 13C labeled mannose. These techniques are invaluable for elucidating metabolic pathways, studying enzyme kinetics, and characterizing molecular interactions relevant to drug discovery and development.

Introduction to 13C NMR of Mannose

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules in solution. The use of stable isotope labeling, particularly with 13C, significantly enhances the utility of NMR for studying carbohydrates like mannose. The low natural abundance of 13C (approximately 1.1%) means that spectra of unlabeled molecules have low signal-to-noise ratios. By enriching mannose with 13C, the sensitivity of the NMR experiment is dramatically increased, allowing for the detection of metabolites at low concentrations and the tracking of metabolic fates.[1][2]

Key Advantages of 13C Labeling:

-

Increased Sensitivity: Greatly improves the signal-to-noise ratio for carbon detection.[1]

-

Reduced Spectral Complexity: Simplifies complex spectra by focusing on the labeled molecule and its metabolic products.

-

Metabolic Flux Analysis: Enables the tracing of 13C labels through metabolic pathways to quantify reaction rates.[3][4]

-

Structural and Conformational Analysis: Facilitates the determination of the three-dimensional structure of mannose-containing glycans and their interactions with binding partners.

Applications in Research and Drug Development

Elucidating Mannose Metabolism

13C labeled mannose is an essential tool for mapping and quantifying metabolic pathways. By introducing [U-13C]-mannose (uniformly labeled) or site-specifically labeled mannose to cells or organisms, researchers can follow the metabolic fate of the carbon atoms.

Common Applications:

-

Pathway Identification: Tracing the flow of 13C from mannose into downstream metabolites like fructose-6-phosphate, glucose-6-phosphate, and components of the pentose phosphate pathway.

-

Enzyme Kinetics: Measuring the rates of enzymatic reactions involving mannose by monitoring the appearance of 13C labeled products over time.

-

Drug Target Validation: Assessing the effect of drug candidates on specific enzymes in the mannose metabolic pathway by observing changes in the distribution of 13C labels.

Investigating Drug-Target Interactions

NMR spectroscopy is highly sensitive to the local chemical environment. This property can be exploited to study the binding of 13C labeled mannose or mannose-containing molecules to protein targets.

Techniques and Applications:

-

Chemical Shift Perturbation (CSP): Changes in the 13C chemical shifts of mannose upon binding to a protein can identify the atoms involved in the interaction and determine binding affinities.

-

Saturation Transfer Difference (STD) NMR: This technique identifies which parts of a ligand are in close contact with a protein receptor. While typically a 1H NMR method, 13C-editing can enhance its specificity.

-

Relaxation-Edited Experiments: Measuring changes in the relaxation properties (T1 and T2) of 13C nuclei upon binding can provide information about the dynamics of the interaction.

Experimental Protocols

Sample Preparation for 13C Labeled Mannose

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol for Aqueous Samples:

-

Dissolve the Sample: Dissolve the 13C labeled mannose in a suitable deuterated solvent, typically deuterium oxide (D2O). The concentration will depend on the specific experiment and the sensitivity of the NMR spectrometer. For 1D 13C experiments, a concentration of 10-50 mM is a good starting point. For 2D experiments like HSQC, concentrations as low as 1 mM can be used, especially with cryogenic probes.

-

Adjust pH: Adjust the pH of the sample to the desired value using small additions of DCl or NaOD. The pH should be recorded as it can influence chemical shifts.

-

Add Internal Standard: Add an internal reference standard for chemical shift calibration. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used.

-

Transfer to NMR Tube: Filter the final solution into a high-quality NMR tube to remove any particulate matter.

-

Degas (Optional): For experiments sensitive to dissolved oxygen (e.g., relaxation measurements), the sample can be degassed by several freeze-pump-thaw cycles.

1D 13C NMR Spectroscopy

This is the simplest experiment to obtain a carbon spectrum of the labeled mannose and its metabolic products.

Experimental Parameters (Bruker Spectrometer):

| Parameter | Value | Description |

| Pulse Program | zgpg30 | 30° pulse with proton decoupling. |

| Solvent | D2O | Deuterium oxide. |

| Temperature | 298 K | 25°C. |

| Number of Scans (NS) | 128 or higher | Depends on sample concentration. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | |

| Relaxation Delay (D1) | 2.0 - 5.0 s | |

| Spectral Width (SW) | 200 ppm | Centered around 100 ppm. |

2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a powerful technique for correlating directly bonded 1H and 13C nuclei, providing excellent spectral dispersion.

Experimental Parameters (Bruker Spectrometer):

| Parameter | Value | Description |

| Pulse Program | hsqcedetgpsisp2 | Edited HSQC with sensitivity improvement. |

| Solvent | D2O | Deuterium oxide. |

| Temperature | 298 K | 25°C. |

| Number of Scans (NS) | 8 - 64 | Per increment. |

| Number of Increments (NI) | 128 - 256 | In the indirect (13C) dimension. |

| Relaxation Delay (D1) | 1.5 - 2.0 s | |

| 1J(C,H) Coupling Constant | 145 Hz | Average one-bond C-H coupling. |

| 1H Spectral Width (SW) | 10 ppm | Centered around 4.5 ppm. |

| 13C Spectral Width (SW) | 100 ppm | Centered around 75 ppm. |

Data Presentation: Quantitative 13C NMR Data for D-Mannose

The following table summarizes the approximate 13C chemical shifts for the anomers of D-mannose in D2O. Note that these values can vary slightly with pH, temperature, and solvent.

| Carbon Atom | α-D-Mannopyranose (ppm) | β-D-Mannopyranose (ppm) |

| C1 | 94.5 | 94.7 |

| C2 | 71.0 | 71.8 |

| C3 | 71.5 | 74.0 |

| C4 | 67.5 | 67.8 |

| C5 | 73.5 | 77.0 |

| C6 | 61.8 | 61.8 |

Data compiled from various sources and may vary based on experimental conditions.

Visualizations

Mannose Metabolism Signaling Pathway

The following diagram illustrates the central steps in mannose metabolism, which can be traced using 13C labeled mannose.

Caption: Simplified pathway of mannose metabolism.

Experimental Workflow for 13C Mannose NMR

This workflow outlines the key steps from sample preparation to data analysis in a typical 13C NMR experiment.

Caption: General workflow for an NMR experiment with 13C labeled mannose.

Logical Relationship of 1D and 2D NMR Experiments

This diagram shows the logical progression and relationship between different NMR experiments for comprehensive analysis.

Caption: Relationship between common NMR experiments for carbohydrate analysis.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cerebral glucose transport and metabolic kinetics by dynamic MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of L-(-)-Mannose-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Mannose, the enantiomer of the more common D-(+)-Mannose, is not typically metabolized by mammalian cells. This metabolic inertia makes its isotopically labeled form, L-(-)-Mannose-13C-1, a valuable tool in mass spectrometry-based metabolomics. Unlike its D-isomer, which is readily phosphorylated and enters glycolysis and glycosylation pathways, L-Mannose is generally not a substrate for mammalian hexokinases and other key metabolic enzymes.

This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of D-Mannose and as a tracer to study cellular uptake and metabolic inertness. These methods are crucial for researchers in drug development and metabolic research who require accurate quantification of monosaccharides and wish to employ a reliable negative control for metabolic pathway analysis.

Metabolic Pathway Context: D-Mannose vs. L-Mannose

D-Mannose is actively metabolized in mammalian cells. It is first phosphorylated by hexokinase to D-Mannose-6-phosphate. From there, it can be isomerized to D-Fructose-6-phosphate and enter glycolysis or be converted to D-Mannose-1-phosphate for use in glycosylation pathways. In contrast, evidence for a significant metabolic pathway for L-Mannose in mammals is lacking. It is largely considered to be metabolically inert, making it an excellent tracer for non-metabolic studies or as an internal standard.

Application 1: this compound as an Internal Standard for D-Mannose Quantification

The primary application of this compound is as an internal standard for the accurate quantification of D-Mannose in biological samples. Its structural similarity to D-Mannose ensures comparable extraction efficiency and ionization response in mass spectrometry, while its distinct mass due to the 13C label and different stereochemistry allows for its separation and independent detection.

Experimental Workflow

Protocol: D-Mannose Quantification by LC-MS/MS

-

Sample Preparation and Extraction:

-

For adherent cells, aspirate the medium, wash with ice-cold PBS, and quench metabolism by adding 1 mL of ice-cold 80% methanol.

-

For suspension cells or biofluids, add a known volume of the sample to 4 volumes of ice-cold methanol.

-

Spike the sample with a known concentration of this compound.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.

-

Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid.

-

Gradient: Start at 85% B, hold for 1 min, decrease to 30% B over 8 min, hold for 1 min, and then return to 85% B for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The following are predicted MRM transitions and should be optimized empirically.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Mannose | 179.05 | 89.02 | 15 |

| This compound | 180.06 | 90.02 | 15 |

Data Presentation: Example Quantitative Data

The following table illustrates how quantitative data for D-Mannose concentrations in different cell lines, determined using this compound as an internal standard, can be presented.

| Cell Line | Condition | D-Mannose Concentration (µM) ± SD |

| HEK293 | Control | 15.2 ± 1.8 |

| HEK293 | Treatment A | 25.6 ± 2.5 |

| HeLa | Control | 12.8 ± 1.5 |

| HeLa | Treatment A | 18.9 ± 2.1 |

Application 2: Tracer Study to Assess L-Mannose Uptake and Metabolism

This protocol uses this compound as a tracer to confirm its uptake into cells and to demonstrate its lack of significant incorporation into downstream metabolic pathways. This is a valuable negative control experiment for researchers studying D-Mannose metabolism or glycolysis.

Experimental Workflow

Protocol: this compound Tracer Experiment by GC-MS

-

Cell Culture and Labeling:

-

Culture mammalian cells to ~80% confluency.

-

Replace the normal growth medium with a medium containing a known concentration of this compound (e.g., 1 mM).

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Follow the same extraction protocol as described in Application 1, but without spiking an internal standard.

-

-

Derivatization for GC-MS:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to silylate hydroxyl groups.

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.

-

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode to monitor for specific m/z fragments of the derivatized L-Mannose-13C-1 and potential downstream metabolites.

-

| Compound | Derivatization | Monitored Ions (m/z) |

| This compound | Methoxyamine + MSTFA | 320, 307, 217, 147 |

| Fructose-6-phosphate-13C-1 | Methoxyamine + MSTFA | 458, 387, 357, 299 |

Data Presentation: Example Tracer Study Data

The following tables illustrate the expected results from a tracer study with this compound.

Table 1: Intracellular Abundance of this compound

| Time (hours) | Relative Abundance of this compound (Peak Area) |

| 0 | Not Detected |

| 1 | 1.5 x 10^5 |

| 4 | 5.2 x 10^5 |

| 8 | 8.9 x 10^5 |

| 24 | 9.1 x 10^5 |

Table 2: Search for Downstream 13C-Labeled Metabolites

| Metabolite | 13C-Labeling Status |

| Fructose-6-phosphate | No significant 13C-1 incorporation detected |

| Glucose-6-phosphate | No significant 13C-1 incorporation detected |

| Sedoheptulose-7-phosphate | No significant 13C-1 incorporation detected |

| Ribose-5-phosphate | No significant 13C-1 incorporation detected |

Conclusion

This compound is a powerful tool for mass spectrometry-based metabolomics, primarily serving as a robust internal standard for the quantification of D-Mannose. The protocols provided herein offer detailed methodologies for its application in both quantitative analysis and as a tracer to investigate cellular uptake and metabolic inertness. The lack of significant metabolism of L-Mannose in mammalian systems underscores its utility as a reliable negative control in metabolic flux studies. Researchers in drug development and metabolic research can leverage these applications to enhance the accuracy and reliability of their findings.

Quantifying Glycosylation Pathways with Stable Isotope-Labeled Mannose

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Mannose is a key monosaccharide in the synthesis of N-linked glycans. Stable isotope labeling with compounds like 13C-labeled mannose, coupled with mass spectrometry, offers a powerful technique for quantitatively tracing the metabolic fate of mannose and understanding the dynamics of glycosylation pathways.[1] This approach is invaluable for basic research, disease diagnostics, and the development of therapeutic glycoproteins.

A Note on L-(-)-Mannose vs. D-(+)-Mannose: It is important to clarify that D-mannose is the biologically active epimer of glucose utilized in mammalian glycosylation pathways.[2][3] L-mannose is not typically metabolized or incorporated into glycans in mammalian cells.[1] Therefore, these application notes and protocols will focus on the use of 13C-labeled D-mannose for quantifying glycosylation pathways.

Metabolic Pathways of D-Mannose

Once transported into the cell, D-mannose is rapidly phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). This intermediate is at a crucial metabolic junction, directed towards either glycolysis or glycosylation pathways.

-

Glycolysis: Mannose-6-phosphate can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate, which then enters the glycolytic pathway to generate energy.[3]

-

Glycosylation: Alternatively, Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Man-1-P is then activated to GDP-mannose, the primary donor for N-glycosylation, and dolichol-phosphate-mannose, another essential donor for N-linked glycan synthesis.

Caption: Metabolic fate of D-Mannose-13C-1.

Quantitative Data on D-Mannose Metabolism

The following tables summarize key quantitative data related to D-mannose metabolism and its incorporation into glycoproteins, compiled from various studies.

Table 1: D-Mannose Uptake and Incorporation into N-Glycans in Human Fibroblasts

| Parameter | Value | Reference |

| Exogenous D-mannose uptake rate | 9.4–22 nmol/mg/h protein | |

| Exogenous glucose uptake rate | 1500–2200 nmol/mg/h protein | |

| D-mannose incorporation into N-glycans | 0.1–0.2 nmol/mg/h | |

| Glucose incorporation into N-glycans | 0.1–0.4 nmol/mg/h | |

| Efficiency of mannose incorporation | 1–2% | |

| Efficiency of glucose incorporation | 0.01–0.03% |

Table 2: Contribution of Exogenous D-Mannose to N-Glycan Mannose

| Cell Type | Condition | Contribution of Exogenous Mannose | Reference |

| Normal Human Fibroblasts | Physiological (50 µM Mannose) | 25–30% | |

| MPI-deficient Fibroblasts | Physiological (50 µM Mannose) | 80% | |

| Various Cell Lines | Physiological Concentrations | 10-45% | |

| Hepatoma Cells | Not specified | Up to 50% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope labeling with D-mannose.

Protocol 1: Metabolic Labeling of Mammalian Cells with D-Mannose-13C6

This protocol describes the metabolic labeling of mammalian cells with uniformly labeled D-mannose (D-Mannose-13C6) for subsequent analysis of glycoproteins.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Glucose-free and mannose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

D-Mannose-13C6 (sterile solution)

-

Unlabeled D-mannose (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells at a density that allows for logarithmic growth during the labeling period. Culture under standard conditions (37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium:

-

Prepare the base medium using glucose-free and mannose-free DMEM supplemented with 10% dFBS and other necessary components (e.g., L-glutamine, penicillin/streptomycin).

-

Add D-Mannose-13C6 to the desired final concentration (e.g., 50 µM for physiological studies, or higher for specific applications).

-

Prepare a control medium with an equivalent concentration of unlabeled D-mannose.

-

-

Cell Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile, pre-warmed PBS.

-

Add the pre-warmed labeling medium (or control medium) to the cells.

-

-

Incubation: Incubate the cells for the desired period. The optimal labeling time depends on the cell type and the turnover rate of the glycoproteins of interest and may range from a few hours to over 24 hours.

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to stop metabolic activity.

-

Lyse the cells directly on the plate using an appropriate lysis buffer for downstream applications (e.g., RIPA buffer for protein extraction).

-

Alternatively, scrape the cells into ice-cold PBS, pellet by centrifugation, and store at -80°C for later analysis.

-

Caption: Experimental workflow for quantifying glycosylation.

Protocol 2: N-Glycan Release and Preparation for Mass Spectrometry

This protocol outlines the enzymatic release of N-linked glycans from glycoproteins and their subsequent purification.

Materials:

-

Protein lysate from labeled cells (from Protocol 1)

-

Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% SDS and 50 mM DTT)

-

Iodoacetamide (IAM) solution (100 mM in 50 mM Tris-HCl, pH 8.0)

-

Triton X-100 (10% solution)

-

PNGase F enzyme

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS grade water and acetonitrile

Procedure:

-

Protein Denaturation and Reduction:

-

To the protein lysate, add denaturing buffer and heat at 95°C for 5 minutes.

-

Cool to room temperature and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAM solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

PNGase F Digestion:

-

Add Triton X-100 to a final concentration of 1% to sequester the SDS.

-

Add PNGase F according to the manufacturer's instructions.

-

Incubate at 37°C overnight.

-

-

Glycan Purification:

-

Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with water.

-

Load the digest onto the cartridge. Peptides will bind to the C18 material, while the more hydrophilic glycans will be in the flow-through.

-

Collect the flow-through containing the released N-glycans.

-

Wash the cartridge with water and collect this wash, combining it with the initial flow-through.

-

Dry the collected glycan solution in a vacuum centrifuge.

-

Protocol 3: LC-MS/MS Analysis of 13C-Labeled N-Glycans

This protocol provides a general workflow for the analysis of released 13C-labeled N-glycans by LC-MS/MS.

Materials:

-

Dried, labeled N-glycans from Protocol 2

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Porous graphitized carbon (PGC) or HILIC chromatography column

Procedure:

-

Sample Reconstitution: Reconstitute the dried glycans in a small volume of Mobile Phase A.

-

LC Separation:

-

Inject the sample onto the LC system.

-

Separate the glycans using a gradient of Mobile Phase B. A typical gradient might be 0-60% B over 60 minutes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive or negative ion mode.

-

Acquire full scan MS data to identify the isotopic envelopes of the labeled glycans. The mass shift will depend on the number of mannose residues and the 13C enrichment. For a glycan containing nine mannose residues labeled with D-Mannose-13C6, the mass will increase by 54 Da (9 mannose * 6 13C).

-

Perform tandem MS (MS/MS) on the parent ions to confirm the glycan structures.

-

Data Analysis and Interpretation

The data from the LC-MS/MS analysis will consist of mass spectra showing the isotopic distribution for each identified glycan. By comparing the intensity of the peaks corresponding to the unlabeled (M+0) and the 13C-labeled isotopologues, the extent of label incorporation can be quantified. This information can be used to calculate the flux of mannose through the glycosylation pathway under different experimental conditions.

Caption: Logical flow of stable isotope labeling for glycosylation analysis.

Applications in Drug Development

-

Characterization of Therapeutic Glycoproteins: Ensure batch-to-batch consistency and optimal glycosylation patterns of recombinant protein drugs.

-

Mechanism of Action Studies: Investigate how drugs that modulate metabolic pathways affect glycosylation.

-

Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states that can be used for diagnostic or prognostic purposes.

By providing a quantitative measure of glycosylation dynamics, stable isotope labeling with D-Mannose-13C is a powerful tool for advancing our understanding of glycobiology and for the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Studies Using Mannose-13C-1 as a Tracer

A Note on L-(-)-Mannose-13C-1:

Extensive literature review reveals a significant lack of published in vivo studies utilizing this compound as a metabolic tracer. This is primarily because L-sugars, including L-mannose, are generally not metabolized by mammalian cells.[1][2] L-glucose, the enantiomer of the readily metabolized D-glucose, for instance, cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, and is therefore not used as an energy source by most organisms.[2] While this compound is commercially available and can be used as an internal standard for analytical methods like mass spectrometry, its application as an in vivo metabolic tracer in mammals is not documented.

Therefore, to provide a comprehensive and practical guide for researchers, the following Application Notes and Protocols are focused on the biologically active isomer, D-(+)-Mannose-13C-1 . D-mannose is an important monosaccharide in human metabolism, particularly for the glycosylation of proteins.[1] The principles and methods described herein for D-(+)-Mannose-13C-1 are representative of in vivo stable isotope tracing studies and can be adapted for other labeled monosaccharides.

Application Notes: D-(+)-Mannose-13C-1 as an In Vivo Tracer

D-(+)-Mannose is a C-2 epimer of glucose that plays a crucial role in glycoprotein biosynthesis and can also enter central carbon metabolism.[1] D-(+)-Mannose-13C-1, a stable isotope-labeled version of D-mannose, serves as a powerful tool to trace the metabolic fate of mannose in vivo. By tracking the incorporation of the 13C label into various downstream metabolites, researchers can elucidate the dynamics of mannose uptake, its contribution to different metabolic pathways, and how these processes are altered in health and disease.

Key Applications:

-

Glycoprotein Biosynthesis: Tracing the incorporation of 13C from D-(+)-Mannose-13C-1 into N-linked glycans of proteins allows for the quantification of glycoprotein synthesis rates. This is particularly relevant for studying congenital disorders of glycosylation (CDG), a group of genetic diseases caused by defects in the synthesis of glycans.

-

Central Carbon Metabolism: D-(+)-Mannose can be converted to fructose-6-phosphate and enter the glycolytic pathway. Using D-(+)-Mannose-13C-1, the contribution of mannose to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle can be determined.

-

Cancer Metabolism: Some cancer cells exhibit altered glucose and mannose metabolism. Tracing studies with D-(+)-Mannose-13C-1 can help to understand the role of mannose in tumor growth and to evaluate potential therapeutic strategies that target mannose metabolism.

-

Drug Development: The impact of novel drugs on mannose metabolism and glycosylation pathways can be assessed using D-(+)-Mannose-13C-1 tracing.

Experimental Protocols

This section provides a generalized protocol for an in vivo metabolic tracing study in a mouse model using D-(+)-Mannose-13C-1. This protocol should be adapted based on the specific research question, animal model, and available analytical instrumentation.

I. Animal Preparation and Acclimation

-

Animal Model: Select an appropriate animal model for the research question (e.g., C57BL/6 mice for general metabolic studies, or a specific genetic model for disease-related research).

-

Acclimation: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimation.

-

Diet: Provide a standard chow diet and water ad libitum. For specific studies, a defined diet may be necessary.

-

Fasting: To achieve a baseline metabolic state, fast the animals for a specific period (e.g., 4-6 hours) before tracer administration. Ensure free access to water during the fasting period.

II. Tracer Administration

-

Tracer Formulation: Dissolve D-(+)-Mannose-13C-1 in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. The exact concentration will depend on the intended dose and the administration volume.

-

Dosage: The optimal dose of D-(+)-Mannose-13C-1 should be determined empirically. A common starting point for bolus administration is in the range of 10-50 mg/kg body weight.

-

Administration Route:

-

Oral Gavage (PO): To study dietary mannose absorption and first-pass metabolism.

-

Intraperitoneal (IP) Injection: A common route for systemic delivery.

-

Intravenous (IV) Infusion: For precise control of tracer delivery and to achieve steady-state labeling in the plasma. This is often performed via a catheterized tail vein.

-

III. Sample Collection

-

Time Points: Collect samples at various time points after tracer administration to capture the dynamic changes in metabolite labeling. The timing will depend on the metabolic pathways of interest.

-

Blood Collection: Collect blood via tail vein, submandibular, or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge immediately to separate plasma and store at -80°C.

-

Tissue Collection: At the final time point, euthanize the animal according to approved protocols. Rapidly dissect the tissues of interest (e.g., liver, muscle, brain, tumor), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

IV. Metabolite Extraction and Analysis

-

Metabolite Extraction from Plasma:

-

Add a cold solvent (e.g., 80% methanol) to the plasma sample to precipitate proteins.

-

Vortex thoroughly and centrifuge at high speed in the cold.

-

Collect the supernatant containing the polar metabolites.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate and collect the supernatant.

-

-

Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or NMR spectroscopy.

-

These techniques allow for the identification and quantification of metabolites and the determination of their isotopic enrichment (the percentage of molecules that are labeled with 13C).

-

Data Presentation

The quantitative data from a D-(+)-Mannose-13C-1 tracing study is typically presented in tables that show the isotopic enrichment of key metabolites over time in different tissues.

Table 1: Representative 13C Enrichment in Key Metabolites Following a Bolus IP Injection of D-(+)-Mannose-13C-1 (20 mg/kg) in Mice

| Metabolite | Time after Injection | Liver Enrichment (%) | Muscle Enrichment (%) | Plasma Enrichment (%) |

| Mannose | 15 min | 25.3 ± 3.1 | 18.7 ± 2.5 | 35.8 ± 4.2 |

| 60 min | 10.1 ± 1.5 | 8.2 ± 1.1 | 12.5 ± 1.9 | |

| 120 min | 3.5 ± 0.8 | 2.9 ± 0.6 | 4.1 ± 0.7 | |

| Mannose-6-Phosphate | 15 min | 15.2 ± 2.0 | 10.5 ± 1.8 | - |

| 60 min | 8.9 ± 1.2 | 6.1 ± 0.9 | - | |

| 120 min | 2.8 ± 0.5 | 2.1 ± 0.4 | - | |

| Fructose-6-Phosphate | 15 min | 5.6 ± 0.9 | 3.1 ± 0.5 | - |

| 60 min | 4.2 ± 0.7 | 2.5 ± 0.4 | - | |

| 120 min | 1.5 ± 0.3 | 1.1 ± 0.2 | - | |

| UDP-Mannose | 15 min | 8.1 ± 1.1 | - | - |

| 60 min | 12.3 ± 1.8 | - | - | |

| 120 min | 9.7 ± 1.4 | - | - |

Note: The data in this table is illustrative and will vary depending on the experimental conditions.

Visualization of Pathways and Workflows

Caption: Metabolic pathway of D-(+)-Mannose-13C-1.

Caption: Experimental workflow for in vivo tracing.

References

Application Notes and Protocols for L-(-)-Mannose-13C-1 Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(-)-Mannose, a C-2 epimer of L-glucose, is a rare sugar whose metabolic fate and biological significance are of growing interest in various research fields. The use of stable isotope-labeled L-(-)-Mannose, particularly L-(-)-Mannose-13C-1, provides a powerful tool to trace its metabolic pathways, quantify its incorporation into biomolecules, and elucidate its role in cellular processes. These application notes provide detailed protocols for utilizing this compound in metabolic labeling experiments, focusing on sample preparation, analytical methods, and data interpretation. The protocols are designed for researchers in cell biology, biochemistry, and drug development who are investigating glycosylation, metabolic flux, and the therapeutic potential of rare sugars.

Core Applications of this compound

-

Metabolic Flux Analysis (MFA): Tracing the 13C label from this compound allows for the quantification of its contribution to various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the biosynthesis of nucleotide sugars.

-

Glycan Biosynthesis: Investigating the incorporation of this compound into glycoproteins and other glycoconjugates to understand the dynamics of glycosylation and the role of L-mannose as a precursor.

-

Drug Development: Evaluating the metabolic effects of drug candidates on L-mannose metabolism and glycosylation pathways.

Experimental Workflow Overview

The general workflow for a metabolic tracing experiment using this compound involves several key stages, from cell culture and tracer introduction to sample analysis and data interpretation.

A simplified workflow for this compound tracing experiments.

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol details the steps for labeling adherent mammalian cells with this compound.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

Unlabeled L-(-)-Mannose (for control group)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell culture plates (e.g., 6-well plates)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Preparation of Labeling Medium: One hour prior to labeling, replace the standard culture medium with a fresh medium containing 10% dFBS. This step helps to deplete the cells of unlabeled metabolites from the standard serum.

-

Labeling:

-

Prepare the labeling medium by supplementing glucose-free and mannose-free medium with this compound to the desired final concentration (e.g., 50 µM - 1 mM). The optimal concentration should be determined empirically for each cell line and experimental condition.

-

For the control group, prepare a medium with an equivalent concentration of unlabeled L-(-)-Mannose.

-

Aspirate the pre-incubation medium from the cells and wash once with warm, glucose-free medium.

-

Immediately add the prepared labeling medium to the respective wells.

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into various metabolites. The incubation time will depend on the metabolic pathways of interest, as some pathways reach isotopic steady-state faster than others.[1]

-

Harvesting and Quenching:

-

At each time point, place the culture plate on ice to slow down metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate and to rapidly halt metabolic activity.

-

Proceed immediately to the metabolite extraction protocol.

-

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from labeled cells.

Materials:

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of maintaining 4°C and high speeds (>13,000 x g)

Procedure:

-

Following the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins and other macromolecules.

-

Centrifuge the samples at >13,000 x g for 10 minutes at 4°C to pellet the precipitated material.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

The metabolite extract can be stored at -80°C or dried immediately for analysis. For LC-MS analysis, the extract is typically dried under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the preparation of dried metabolite extracts for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

0.1% Formic acid in water (LC-MS grade)

-

LC-MS vials with inserts

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of 0.1% formic acid in water (e.g., 50-100 µL). The reconstitution volume should be optimized based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

-

Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds to ensure complete dissolution. Centrifuge at high speed for 5-10 minutes to pellet any remaining insoluble debris.

-

Transfer to Vial: Carefully transfer the supernatant to an LC-MS vial with an insert.

-

Analysis: The samples are now ready for injection into the LC-MS/MS system.

Quantitative Data Presentation

The following tables present example quantitative data that can be obtained from this compound tracing experiments. Note that the data in Table 1 is derived from experiments using D-mannose but serves as a valuable reference for expected metabolic behavior.

Table 1: Uptake and Incorporation of Mannose and Glucose in Human Fibroblasts

| Parameter | D-Mannose | D-Glucose |

| Uptake Rate (nmol/mg protein/h) | 9.4 - 22 | 1500 - 2200 |

| Incorporation into N-glycans (nmol/mg protein/h) | 0.1 - 0.2 | 0.1 - 0.4 |

| Incorporation Efficiency (%) | 1 - 2 | 0.01 - 0.03 |

| Data adapted from a study using [4-13C]D-mannose in human fibroblasts.[2] |